N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
Description
This compound features a piperazine-1-carboxamide core linked to a 2-oxoethyl group substituted with a 1-methyl-1H-pyrazol-4-ylamino moiety. The piperazine ring is further functionalized with a pyridin-2-yl group.
Properties
Molecular Formula |
C16H21N7O2 |
|---|---|
Molecular Weight |
343.38 g/mol |
IUPAC Name |
N-[2-[(1-methylpyrazol-4-yl)amino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C16H21N7O2/c1-21-12-13(10-19-21)20-15(24)11-18-16(25)23-8-6-22(7-9-23)14-4-2-3-5-17-14/h2-5,10,12H,6-9,11H2,1H3,(H,18,25)(H,20,24) |
InChI Key |
SMCSPKYVWBPCPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
Piperazine derivatives are commonly synthesized via nucleophilic aromatic substitution (SNAr) between halogenated pyridines and piperazine. For example, 2-chloropyridine reacts with piperazine in the presence of a base such as potassium carbonate in DMF at elevated temperatures (80–100°C). This method, adapted from tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate synthesis, achieves near-quantitative yields (98–100%).
Representative Protocol :
-
Reactants : 2-Chloropyridine (1.0 eq), piperazine (1.5 eq).
-
Conditions : DMF, K₂CO₃ (2.0 eq), 80°C, 3–16 hours.
-
Workup : Concentration, extraction with CH₂Cl₂, and silica gel chromatography.
Formation of the Carboxamide Moiety
The ethyl carboxamide bridge is introduced via reaction of 4-(pyridin-2-yl)piperazine with a carbonylating agent.
Chloroacetylation
Chloroacetyl chloride is a common electrophile for introducing the carbonyl group. The reaction proceeds in dichloromethane (DCM) or THF with a tertiary amine base (e.g., triethylamine) to scavenge HCl.
Protocol :
Substitution with 1-Methyl-1H-pyrazol-4-amine
The chloro intermediate undergoes nucleophilic displacement with 1-methyl-1H-pyrazol-4-amine. This step typically uses polar aprotic solvents (DMF, DMSO) and heating.
Optimized Conditions :
-
Reactants : Chloroacetamide derivative (1.0 eq), 1-methyl-1H-pyrazol-4-amine (1.5 eq).
-
Base : K₂CO₃ or DIEA (2.0 eq).
-
Solvent/Temperature : DMF, 50–80°C, 4–12 hours.
Alternative Pathways and Comparative Analysis
One-Pot Amide Coupling
Carbodiimide-mediated coupling (e.g., EDCl/HOBt) offers an alternative route, directly linking 4-(pyridin-2-yl)piperazine-1-carboxylic acid with 2-amino-N-(1-methyl-1H-pyrazol-4-yl)acetamide.
Procedure :
Reductive Amination
Though less common, reductive amination between a ketone intermediate and the pyrazole amine could be explored using NaBH₃CN or BH₃·THF. This method remains hypothetical for the target compound but is noted in related piperazine syntheses.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : Key signals include piperazine protons (δ 3.55–3.75 ppm), pyridin-2-yl aromatic protons (δ 8.21–9.03 ppm), and pyrazole NH (δ 6.56 ppm).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Core Piperazine-Carboxamide Derivatives
Key structural analogs include compounds with variations in the substituents on the carboxamide linker and piperazine ring.
Structural Insights :
- The target compound distinguishes itself with a pyrazole substituent, which may enhance binding to hydrophobic pockets in biological targets compared to aromatic phenyl groups (e.g., 4a in ).
- The pyridin-2-yl group on the piperazine ring is structurally similar to pyrimidin-2-yl in , but the latter’s larger aromatic system may alter solubility and π-π stacking interactions.
Physicochemical Properties
- Melting Points: Analogs with halogenated aryl groups (e.g., 4-chlorophenyl in ) exhibit higher melting points (~170–200°C) compared to non-halogenated derivatives, likely due to increased crystallinity from halogen bonding .
- Molecular Weight : The target compound (MW ~366.4) falls within the typical range for drug-like molecules (300–500 g/mol), similar to derivatives in .
Critical Analysis of Structural Modifications
Impact of Substituents on Bioactivity
- Electron-Withdrawing Groups : Trifluoromethyl groups (e.g., ) increase lipophilicity and may improve membrane permeability but could reduce aqueous solubility.
- Aromatic vs. Heterocyclic Substituents : Pyrazole (target) vs. phenyl () substituents may alter target selectivity. For instance, pyrazole’s nitrogen atoms could engage in additional hydrogen bonding with biological targets .
Pharmacokinetic Considerations
- The target compound’s pyridin-2-yl group may enhance metabolic stability compared to morpholine or thiomorpholine derivatives (e.g., 4q and 4p in ), which are more susceptible to enzymatic degradation.
Biological Activity
N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound recognized for its potential biological activities, particularly as a P2Y12 receptor antagonist . This receptor is crucial in the regulation of platelet aggregation and thrombus formation, making this compound a candidate for therapeutic applications in cardiovascular diseases such as thrombosis and stroke.
Chemical Structure and Properties
This compound features several significant structural elements:
- Piperazine Ring : A common motif in pharmaceuticals, enhancing binding affinity to biological targets.
- Pyrazole Moiety : Known for its role in inhibiting specific enzymes.
- Pyridine Substitution : Contributes to the compound's overall biological activity.
The molecular formula of the compound is , with a molecular weight of approximately 357.39 g/mol. Its unique combination of functional groups, including amine, amide, and carbonyl groups, suggests diverse reactivity and biological interactions.
The primary biological activity attributed to this compound is its inhibition of the P2Y12 receptor. This inhibition can lead to:
- Reduced Platelet Aggregation : Essential in preventing thrombus formation.
- Potential Anti-inflammatory Effects : By modulating purinergic signaling pathways.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| P2Y12 Receptor Antagonism | Inhibition of platelet aggregation | |
| Anticancer Potential | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Interaction with specific enzymes |
In Vitro Studies
Preclinical studies have demonstrated the compound's effectiveness in various assays:
- Platelet Aggregation Assays : Showed significant reduction in aggregation induced by ADP, confirming its role as a P2Y12 antagonist.
- Cytotoxicity Tests : Evaluated against multiple cancer cell lines (e.g., HepG2), indicating potential anticancer properties.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in animal models of thrombosis. The results indicated:
- A marked decrease in thrombus size compared to control groups.
- Improved survival rates post-stroke induction, suggesting therapeutic potential.
Q & A
Q. Q1. What are the standard synthetic protocols for preparing N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Core Formation : Piperazine is functionalized via nucleophilic substitution or coupling reactions. For example, coupling 1-methylpyrazole-4-amine with a bromoacetyl intermediate to introduce the pyrazole moiety .
Amide Bond Formation : Carboxamide linkage is established using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) under anhydrous conditions .
Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization is used to isolate the final product.
Characterization : Confirm structure via /-NMR, HRMS, and IR spectroscopy .
Q. Q2. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage : Store in airtight, light-resistant containers at −20°C to prevent degradation. Desiccants (e.g., silica gel) are recommended due to sensitivity to moisture .
- Handling : Use inert atmospheres (N/Ar) during reactions to avoid oxidation. Avoid prolonged exposure to acidic/basic conditions, which may hydrolyze the carboxamide group .
Q. Q3. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., using -labeled ligands) to assess affinity for targets like serotonin or dopamine receptors .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to evaluate enzymatic activity modulation .
- Cellular Viability : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictory data in receptor binding affinity studies?
Methodological Answer:
- Comparative Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (K, ΔH, ΔS) under standardized buffer conditions (e.g., pH 7.4 PBS) .
- Orthogonal Validation : Cross-validate with fluorescence polarization (FP) assays or computational docking (e.g., AutoDock Vina) to identify false positives .
- Structural Analysis : Perform X-ray crystallography or cryo-EM of ligand-receptor complexes to confirm binding modes .
Q. Q5. What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability) of this compound?
Methodological Answer:
- Structural Modifications :
- Introduce hydrophilic groups (e.g., -OH, -COOH) on the pyridine or piperazine ring to enhance aqueous solubility .
- Replace the pyridin-2-yl group with a pyrimidin-2-yl moiety to improve metabolic stability .
- Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin-based encapsulation for in vivo studies .
- ADME Profiling : Conduct hepatic microsomal stability assays and Caco-2 permeability tests to predict oral bioavailability .
Q. Q6. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
Methodological Answer:
- Substituent Variation : Systematically modify substituents on the pyrazole (e.g., methyl → trifluoromethyl) and piperazine (e.g., pyridin-2-yl → phenyl) to assess selectivity trends .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interaction sites (e.g., hydrogen bonding with pyridine-N) .
- Selectivity Profiling : Screen analogs against receptor subtypes (e.g., 5-HT vs. 5-HT) using functional assays (e.g., cAMP accumulation) .
Q. Q7. What analytical techniques are recommended for identifying degradation products under stress conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), or acidic/basic conditions (0.1M HCl/NaOH) .
- Analysis :
- HPLC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) coupled with Q-TOF detection to identify degradants .
- Stability-Indicating Assays : Quantify intact compound via validated UPLC methods (e.g., retention time 8.2 min, λ = 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
